molecular formula C9H16ClNO2 B13069034 2-(Propan-2-yl)-1,4-oxazepane-4-carbonyl chloride

2-(Propan-2-yl)-1,4-oxazepane-4-carbonyl chloride

Cat. No.: B13069034
M. Wt: 205.68 g/mol
InChI Key: CPLZIPIUFAHFIF-UHFFFAOYSA-N
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Description

2-(Propan-2-yl)-1,4-oxazepane-4-carbonyl chloride is a chemical compound that belongs to the class of oxazepanes Oxazepanes are seven-membered heterocyclic compounds containing one oxygen and one nitrogen atom in the ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Propan-2-yl)-1,4-oxazepane-4-carbonyl chloride typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 2-(Propan-2-yl)-1,4-oxazepane with thionyl chloride (SOCl₂) to introduce the carbonyl chloride group. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial processes often incorporate purification steps such as distillation or recrystallization to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(Propan-2-yl)-1,4-oxazepane-4-carbonyl chloride can undergo various chemical reactions, including:

    Substitution Reactions: The carbonyl chloride group can be substituted by nucleophiles such as amines, alcohols, or thiols to form corresponding amides, esters, or thioesters.

    Hydrolysis: In the presence of water, the carbonyl chloride group can hydrolyze to form the corresponding carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding alcohol or amine, depending on the reducing agent used.

Common Reagents and Conditions

    Thionyl Chloride (SOCl₂):

    Nucleophiles: Such as amines, alcohols, and thiols for substitution reactions.

    Reducing Agents: Such as lithium aluminum hydride (LiAlH₄) for reduction reactions.

Major Products Formed

    Amides, Esters, and Thioesters: Formed through substitution reactions.

    Carboxylic Acids: Formed through hydrolysis.

    Alcohols and Amines: Formed through reduction reactions.

Scientific Research Applications

2-(Propan-2-yl)-1,4-oxazepane-4-carbonyl chloride has several scientific research applications:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.

    Medicinal Chemistry:

    Material Science: Used in the synthesis of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(Propan-2-yl)-1,4-oxazepane-4-carbonyl chloride depends on its specific application. In organic synthesis, it acts as a reactive intermediate that can undergo various transformations. In medicinal chemistry, its derivatives may interact with biological targets such as enzymes or receptors, leading to specific biological effects. The exact molecular targets and pathways involved would depend on the specific derivative and its intended use.

Comparison with Similar Compounds

Similar Compounds

    2-(Propan-2-yl)-1,4-oxazepane-4-carboxylic acid: Similar structure but with a carboxylic acid group instead of a carbonyl chloride group.

    2-(Propan-2-yl)-1,4-oxazepane-4-methyl ester: Similar structure but with a methyl ester group instead of a carbonyl chloride group.

Uniqueness

2-(Propan-2-yl)-1,4-oxazepane-4-carbonyl chloride is unique due to the presence of the carbonyl chloride group, which makes it highly reactive and versatile for various chemical transformations. This reactivity allows it to be used as a key intermediate in the synthesis of a wide range of compounds, making it valuable in both research and industrial applications.

Biological Activity

2-(Propan-2-yl)-1,4-oxazepane-4-carbonyl chloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound belongs to the oxazepane class, characterized by a seven-membered heterocyclic ring containing nitrogen and oxygen atoms. Its structure allows for various interactions with biological targets, potentially influencing several biochemical pathways.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit antimicrobial properties. For instance, studies have shown that derivatives of oxazepanes can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell walls or interference with metabolic pathways critical for bacterial survival .

Anticancer Activity

The compound's structural features suggest potential anticancer activity. Related oxazepane derivatives have been evaluated for their ability to induce apoptosis in cancer cell lines. For example, compounds with similar scaffolds have demonstrated efficacy in inhibiting the proliferation of non-small cell lung cancer (A549) cells through mechanisms involving mitochondrial pathways and caspase activation .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialInhibition of Gram-positive and Gram-negative bacteria
AnticancerInduction of apoptosis in A549 cancer cells
Enzyme InhibitionInteraction with enzymes affecting metabolic pathways

The biological activity of this compound is likely mediated through several mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic processes. For example, it could inhibit lipases or proteases that are crucial for cellular function .
  • Receptor Modulation : The compound's ability to bind to various receptors may modulate signaling pathways involved in inflammation and cancer progression .
  • Apoptosis Induction : Similar compounds have been shown to activate apoptotic pathways in cancer cells, leading to programmed cell death through mitochondrial dysfunction and caspase activation .

Case Studies

Several studies have explored the biological effects of oxazepane derivatives:

  • Study on Antimicrobial Activity : A recent investigation demonstrated that a series of oxazepane derivatives exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The study utilized the cup plate agar diffusion method to assess efficacy .
  • Anticancer Evaluation : Another study focused on the anticancer properties of related compounds, showing that certain oxazepanes could reduce cell viability in A549 cells significantly. The induction of apoptosis was confirmed through assays measuring caspase activity and changes in mitochondrial membrane potential .

Properties

Molecular Formula

C9H16ClNO2

Molecular Weight

205.68 g/mol

IUPAC Name

2-propan-2-yl-1,4-oxazepane-4-carbonyl chloride

InChI

InChI=1S/C9H16ClNO2/c1-7(2)8-6-11(9(10)12)4-3-5-13-8/h7-8H,3-6H2,1-2H3

InChI Key

CPLZIPIUFAHFIF-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1CN(CCCO1)C(=O)Cl

Origin of Product

United States

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